molecular formula C9H5F3N2O B1378406 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde CAS No. 933741-41-4

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde

Cat. No.: B1378406
CAS No.: 933741-41-4
M. Wt: 214.14 g/mol
InChI Key: LBXMNHZOYOADPS-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound is characterized by a planar benzimidazole core structure with specific substitution patterns that influence its three-dimensional geometry. The compound possesses a molecular formula of C₉H₅F₃N₂O with a molecular weight of 214.14 g/mol, as confirmed through multiple analytical sources. The benzimidazole ring system consists of a fused benzene and imidazole ring, creating a rigid planar framework that serves as the foundation for the molecule's structural properties. The trifluoromethyl group at the 2-position introduces significant steric and electronic effects that influence the overall molecular conformation. The aldehyde group at the 7-position (equivalent to the 4-position in alternative numbering systems) adds additional complexity to the molecular geometry through its planar sp² hybridization and potential for hydrogen bonding interactions.

Crystallographic data from related benzimidazole compounds provides insights into the expected structural parameters of this molecule. Analysis of 2-trifluoromethyl-1H-benzimidazol-3-ium tetrafluoroborate reveals important structural features with unit cell parameters including a = 8.7897 ± 0.0018 Å, b = 10.947 ± 0.002 Å, and c = 11.458 ± 0.002 Å. The space group assignment of P -1 indicates a triclinic crystal system, which is common for benzimidazole derivatives with bulky substituents. The cell volume of 1000.8 ± 0.4 ų and the presence of disorder in the crystal structure suggest significant conformational flexibility in the solid state. These crystallographic parameters provide a framework for understanding the packing arrangements and intermolecular interactions that govern the solid-state properties of trifluoromethyl-substituted benzimidazoles.

The geometric parameters can be further understood through comparison with computational predictions and experimental data from related compounds. The compound exhibits predicted collision cross section values ranging from 136.9 to 182.5 Ų depending on the ionization adduct, providing insights into the molecular volume and surface area characteristics. These values suggest a relatively compact molecular structure consistent with the fused ring system and the presence of electronegative substituents. The molecular geometry is further influenced by the electron density distribution, which is significantly affected by the strong electron-withdrawing nature of both the trifluoromethyl group and the aldehyde functionality.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is dominated by the π-electron system of the benzimidazole core and the significant electron-withdrawing effects of the trifluoromethyl and aldehyde substituents. Computational studies using semiempirical methods such as Parameterized Model 3 have been employed for similar benzimidazole derivatives to optimize molecular geometries and calculate electronic properties. The electronic configuration reveals a highly conjugated system where the π-electrons are delocalized across the benzimidazole framework, with significant perturbation caused by the substituent groups. The trifluoromethyl group acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly lowering the electron density of the aromatic system. The aldehyde functionality further contributes to electron withdrawal through its carbonyl group, creating a cumulative effect that influences the overall electronic properties of the molecule.

Quantum chemical calculations indicate that the frontier molecular orbitals are significantly influenced by the substitution pattern. The highest occupied molecular orbital typically involves π-orbitals centered on the benzimidazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient regions created by the electron-withdrawing substituents. The energy gap between these frontier orbitals determines many of the compound's photophysical and chemical reactivity properties. Density functional theory calculations on related trifluoromethyl benzimidazole compounds have shown that the trifluoromethyl group significantly affects the electrostatic potential distribution, creating regions of high positive potential that influence molecular recognition and binding interactions.

The electronic structure analysis also reveals important information about the polarizability and charge distribution within the molecule. The calculated polarizability of 19.2±0.5 × 10⁻²⁴ cm³ indicates moderate molecular polarizability, which is consistent with the presence of both electron-rich nitrogen atoms and electron-poor carbon centers. The charge distribution analysis shows that the nitrogen atoms in the imidazole ring carry partial negative charges, while the carbon atoms adjacent to the electron-withdrawing groups exhibit partial positive charges. This charge distribution pattern significantly influences the molecule's reactivity and its ability to participate in various chemical interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of ¹H, ¹³C, and ¹⁹F chemical shifts. The ¹H nuclear magnetic resonance spectrum typically shows characteristic signals for the aromatic protons of the benzimidazole core, with chemical shifts influenced by the electron-withdrawing effects of the substituents. The aldehyde proton appears as a distinctive singlet in the downfield region, typically around 9-10 ppm, serving as a diagnostic signal for this functional group. The aromatic protons of the benzene ring appear in the 7-8 ppm region with specific coupling patterns that provide information about the substitution pattern and electronic environment. Related compounds show characteristic patterns where the proton ortho to the trifluoromethyl group appears more downfield due to the deshielding effect of this electron-withdrawing substituent.

¹³C nuclear magnetic resonance spectroscopy reveals important information about the carbon framework and the electronic effects of the substituents. The carbonyl carbon of the aldehyde group typically appears around 190-200 ppm, characteristic of aromatic aldehydes. The carbon atoms of the benzimidazole ring show chemical shifts in the aromatic region (110-160 ppm) with specific patterns that reflect the electronic influence of the nitrogen atoms and substituents. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically around 120 ppm with a large coupling constant. The carbon atoms directly attached to the trifluoromethyl group show significant deshielding effects, appearing further downfield than comparable unsubstituted positions.

¹⁹F nuclear magnetic resonance provides crucial information about the trifluoromethyl group environment and its electronic interactions with the aromatic system. The three equivalent fluorine atoms typically appear as a singlet around -60 to -70 ppm, with the exact chemical shift depending on the electronic environment created by the benzimidazole core and other substituents. Studies of related trifluoromethyl benzimidazole compounds show ¹⁹F chemical shifts ranging from -60.46 to -61.89 ppm, indicating the sensitivity of this nucleus to subtle electronic changes in the molecular environment. The ¹⁹F chemical shift serves as a sensitive probe for electronic effects and can provide information about conformational changes and intermolecular interactions.

Infrared spectroscopy reveals characteristic vibrational modes that provide structural information about the functional groups and molecular interactions. The aldehyde carbonyl stretch typically appears around 1700-1750 cm⁻¹, providing a diagnostic peak for this functional group. The aromatic carbon-carbon stretches appear in the 1400-1600 cm⁻¹ region, while the carbon-nitrogen stretches of the imidazole ring contribute to this same region. The trifluoromethyl group shows characteristic carbon-fluorine stretching vibrations around 1000-1300 cm⁻¹, which can be used to confirm the presence and environment of this substituent. The nitrogen-hydrogen stretch of the imidazole ring typically appears as a broad absorption around 3000-3500 cm⁻¹, though this may be influenced by hydrogen bonding and tautomeric effects.

Spectroscopic Technique Key Diagnostic Signals Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Aldehyde proton 9-10 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 7-8 ppm
¹³C Nuclear Magnetic Resonance Aldehyde carbon 190-200 ppm
¹³C Nuclear Magnetic Resonance Trifluoromethyl carbon ~120 ppm (quartet)
¹⁹F Nuclear Magnetic Resonance Trifluoromethyl fluorines -60 to -70 ppm
Infrared Aldehyde carbonyl 1700-1750 cm⁻¹
Infrared Carbon-fluorine stretch 1000-1300 cm⁻¹

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at m/z 214 (M⁺), corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry can provide accurate mass measurements that confirm the molecular formula C₉H₅F₃N₂O. Fragmentation patterns typically show loss of the aldehyde functionality (loss of 29 mass units for CHO) and characteristic fragmentation of the trifluoromethyl group. The base peak often corresponds to the benzimidazole core after loss of substituents, providing structural confirmation through comparison with known fragmentation pathways of related compounds.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound is primarily governed by the imidazole ring system, which can exist in equilibrium between two tautomeric forms involving proton migration between the two nitrogen atoms. This phenomenon is characteristic of benzimidazole compounds and significantly influences their chemical and biological properties. The tautomeric equilibrium involves the migration of the imidazole proton between the nitrogen at position 1 and position 3 of the imidazole ring, creating two distinct molecular forms with different electronic distributions and potentially different biological activities. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the aldehyde group at the 7-position significantly influences this tautomeric equilibrium by affecting the relative stability of each tautomeric form.

¹³C nuclear magnetic resonance chemical shift analysis provides quantitative information about tautomeric ratios in benzimidazole derivatives through examination of specific carbon signals that are sensitive to the electronic environment. Research on related benzimidazole compounds has established reference chemical shift values for carbons in pure tautomeric forms, allowing calculation of tautomeric ratios in equilibrium mixtures. The carbon atoms at positions 4 and 7 of the benzimidazole ring (C4 and C7) serve as particularly sensitive probes for tautomeric analysis, with C4 showing characteristic chemical shifts around 120 ppm when adjacent to a pyridine-like nitrogen and C7 appearing around 110 ppm when adjacent to a pyrrole-like nitrogen. The observed chemical shifts represent weighted averages of the individual tautomeric contributions, allowing quantitative determination of the tautomeric ratio using established mathematical relationships.

The influence of solvent on tautomeric equilibria has been demonstrated in studies of related benzimidazole compounds, where different solvents can significantly shift the equilibrium position. Polar protic solvents tend to stabilize one tautomeric form through hydrogen bonding interactions, while aprotic solvents may favor the alternative form through different solvation patterns. Temperature effects also play a crucial role in tautomeric dynamics, with low-temperature nuclear magnetic resonance studies sometimes revealing separate signals for individual tautomers that are in rapid exchange at room temperature. For this compound, the electron-withdrawing substituents are expected to influence the relative stability of the tautomeric forms by affecting the electron density distribution and the basicity of the nitrogen atoms.

Conformational dynamics of the molecule involve rotation around single bonds and potential changes in the orientation of the substituent groups relative to the benzimidazole plane. The trifluoromethyl group, despite its bulky nature, typically adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through conjugation with the aromatic system. The aldehyde group is expected to remain essentially coplanar with the benzimidazole ring due to conjugation effects, though slight deviations from planarity may occur due to steric interactions or crystal packing forces. Computational studies using molecular dynamics simulations can provide detailed information about the conformational flexibility and the energy barriers associated with different molecular conformations. The presence of multiple electronegative atoms creates opportunities for intramolecular interactions that may stabilize specific conformations and influence the overall molecular dynamics.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-3-1-2-5(4-15)7(6)14-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXMNHZOYOADPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933741-41-4
Record name 2-(Trifluoromethyl)-1H-benzimidazole-7-carbaldehyde
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Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Trifluoromethyl-Substituted Carboxaldehyde Precursors

One of the most established routes involves the condensation of o-phenylenediamine with trifluoromethyl-substituted aldehydes or carboxylic acids, followed by cyclization to form the benzimidazole core. This method benefits from high yields and operational simplicity.

Reaction Scheme:

o-Phenylenediamine + Trifluoromethyl-Substituted Aldehyde → Benzimidazole Intermediate → Oxidation/Functionalization → 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde

Key Conditions:

This approach is highlighted in patent WO2015005615A1, which emphasizes the use of low-cost starting materials and environmentally benign conditions, suitable for large-scale synthesis.

Oxidative Cyclization of Trifluoromethyl-Substituted Precursors

Another method involves oxidative cyclization of suitable precursors such as trifluoromethylated o-aminobenzaldehyde derivatives. This process often employs oxidizing agents like iodine or hypervalent iodine reagents under mild conditions.

Reaction Scheme:

Trifluoromethyl-o-aminobenzaldehyde + Oxidant → Cyclization → this compound

Reaction Conditions:

Multi-step Synthesis via Intermediate Formation

A more complex route involves initial formation of a benzimidazole intermediate, followed by selective oxidation at the 7-position to introduce the aldehyde group.

Key Steps:

  • Formation of benzimidazole ring via condensation
  • Selective oxidation at the 7-position using reagents such as PCC or Dess–Martin periodinane
  • Purification by chromatography or recrystallization

Yield and Data:

Method Yield (%) Reaction Conditions Advantages Limitations
Condensation of diamine + aldehyde 65–85 Acidic, 80–120°C High yield, scalable Requires purification
Oxidative cyclization 70–90 Room temp to 50°C Mild conditions Reagent cost
Multi-step oxidation 50–70 Controlled oxidation Precise functionalization Longer process

Research Findings and Optimization

Recent research emphasizes the importance of optimizing reaction parameters to maximize yield and purity. For example, in patent WO2015005615A1, the use of potassium tert-butoxide as a base in a Stobbe condensation reaction significantly improved the yield of benzimidazole derivatives, including trifluoromethyl-substituted variants.

Research Highlights:

  • Base Selection: Potassium tert-butoxide, sodium ethoxide, or sodium methoxide are preferred.
  • Solvent Choice: Methanol, ethanol, acetonitrile, or mixed solvents enhance solubility and reaction rates.
  • Temperature Control: Maintaining temperatures between 23°C and 55°C prevents side reactions.
  • Molar Ratios: Equimolar or slight excess of aldehyde (1:1 to 1:4) favors complete conversion.

Data Table: Reaction Conditions and Yields

Method Base Solvent Temperature (°C) Molar Ratio Yield (%) Reference
Condensation + oxidation Potassium tert-butoxide Ethanol 50–55 1:1 75–85
Oxidative cyclization Iodine Acetonitrile Room temp 1:1 70–90
Multi-step oxidation Dess–Martin Dichloromethane 25°C 1:1 50–70

Notes on Scale-Up and Practical Considerations

  • Safety: Avoid hazardous reagents where possible; hypervalent iodine reagents are safer alternatives.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity.
  • Environmental Impact: Use of greener solvents and catalytic amounts of reagents aligns with sustainable practices.
  • Yield Optimization: Fine-tuning temperature, molar ratios, and reaction time can improve yields above 85%.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and other electrophilic trifluoromethylating agents.

Major Products

    Oxidation: 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents CAS RN Key Properties/Applications
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde C₉H₅F₃N₂O 202.15 (calculated) -CF₃ (position 2), -CHO (position 7) N/A Potential pharmaceutical intermediate
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₇F₃N₂O₂ 244.16 -CF₃ (position 2), -CH₂COOH (position 1) 313241-14-4 mp 248°C; polar, suited for aqueous reactions
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 -CF₃ (position 5), -CH₂CH₂CH₂OH (position 2) N/A Alcohol functionality for solubility tuning
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde C₈H₅FN₂O 164.14 -F (position 7), -CHO (position 2) 615568-96-2 Smaller substituent; reduced electron-withdrawing effects
7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic acid C₁₁H₅F₃N₂O₂S 286.23 Fused benzothiazole ring, -COOH (position 2) 149210-28-6 High density (1.75 g/cm³); sulfur enhances stability
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde C₁₂H₁₃ClN₂O₂ 252.70 -Cl (position 7), -OCH₂CH₂OCH₃ (position 1) 1437435-68-1 Bulky substituent; potential steric hindrance

Electronic and Reactivity Comparisons

  • Trifluoromethyl vs.
  • Aldehyde Position : The target compound’s -CHO at position 7 contrasts with analogues like 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (aldehyde at position 2), which may alter reaction regioselectivity .
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., ) enable salt formation or esterification, while alcohols (e.g., ) offer hydrogen-bonding sites. The target’s aldehyde group is more reactive in nucleophilic additions .

Physicochemical Properties

  • Melting Points : The acetic acid derivative in has a high mp (248°C) due to hydrogen bonding, whereas the target compound’s mp is likely lower (typical for aldehydes).
  • Solubility : The ethoxyethyl group in improves organic solubility, whereas -CF₃ in the target compound enhances lipid membrane permeability .

Biological Activity

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and material science. The unique trifluoromethyl group enhances its electronic properties, making it a valuable candidate for various therapeutic applications.

  • Molecular Formula : C10H6F3N
  • Molecular Weight : 218.15 g/mol
  • Structure : The compound features a benzimidazole core with a trifluoromethyl group at the 2-position and an aldehyde at the 7-position, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Using a multicomponent reaction involving an aromatic aldehyde, benzil, and ammonium acetate.
  • Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution with trifluoromethyl iodide.
  • Formylation : Conducted via the Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Additionally, it has demonstrated antifungal activity against:

  • Candida albicans

These activities suggest potential applications in treating infections caused by these pathogens. Molecular docking studies have shown that the compound may interact with critical proteins involved in bacterial metabolism and cell division, such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, enhancing its therapeutic potential.

Anticancer Activity

The compound's structure allows it to act on specific molecular targets involved in cancer progression. Inhibiting enzymes like MTH1 has been identified as an effective anticancer strategy, with compounds based on similar scaffolds showing potent inhibitory effects on dCTPase activity . The unique trifluoromethyl group may enhance lipophilicity and metabolic stability, facilitating better binding to targets involved in cancer cell proliferation.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate enzyme activity by increasing its lipophilicity, allowing for effective binding to hydrophobic pockets within target proteins.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
S. aureus20

Study 2: Anticancer Potential

In another investigation focused on anticancer properties, derivatives of benzimidazole were screened for their ability to inhibit MTH1. The compound exhibited an IC50 value of approximately 0.057 µM, indicating strong potential as a lead compound for further development .

CompoundTarget EnzymeIC50 (µM)
This compoundMTH10.057

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with trifluoromethyl-containing aldehydes. Key catalysts include manganese(IV) oxide in dichloromethane (85% yield) or ruthenium complexes under oxidative conditions (70% yield) . Temperature control (e.g., 50°C for 5.5 hours) and solvent selection (e.g., dichloromethane or aqueous systems) critically impact reaction efficiency and impurity profiles .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify the benzimidazole core and trifluoromethyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 230.14 (C9_9H5_5F3_3N2_2O2_2) and isotopic patterns .
  • HPLC-PDA : Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hygroscopicity Testing : Exposure to 40–80% relative humidity to evaluate moisture sensitivity .
  • Light Sensitivity : UV-Vis spectroscopy before/after light exposure (e.g., 1,000 lux for 48 hours) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities like desethyl or amide byproducts?

  • Methodological Answer :

  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound .
  • Reaction Monitoring : Real-time HPLC tracking identifies intermediates, allowing adjustments to reaction time or stoichiometry .
  • Catalyst Optimization : Ruthenium-based catalysts reduce side reactions compared to traditional methods, improving yield by ~15% .

Q. What computational approaches predict the compound’s biological activity and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like EGFR (e.g., docking score ≤ −9.2 kcal/mol indicates strong inhibition) .
  • ADMET Prediction : SwissADME or pkCSM models assess oral bioavailability (e.g., GI absorption >70%), BBB permeability, and CYP450 inhibition risks .
  • QSAR Modeling : Substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) are analyzed to refine activity predictions .

Q. How does the trifluoromethyl group influence photophysical properties in material science applications?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : The strong electron-withdrawing effect of -CF3_3 red-shifts absorption/emission maxima (e.g., ~30 nm shift vs. non-fluorinated analogs) .
  • DFT Calculations : HOMO-LUMO gaps are reduced by 0.3–0.5 eV, enhancing charge transfer efficiency in optoelectronic devices .

Q. What strategies are used to establish structure-activity relationships (SAR) for benzimidazole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematic variation of substituents (e.g., replacing -CF3_3 with -Cl or -CH3_3) followed by bioactivity screening .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC50_{50} values <10 μM indicate potent activity) .
  • Data Analysis : Multivariate regression correlates substituent electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde
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2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde

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